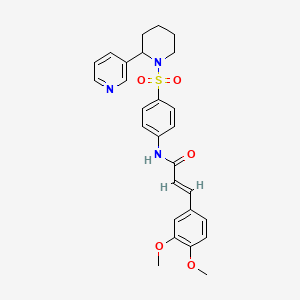
(E)-3-(3,4-dimethoxyphenyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C27H29N3O5S and its molecular weight is 507.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in oncology and other therapeutic areas. This compound is characterized by its unique molecular structure, which includes a pyridine moiety and sulfonamide functionality, suggesting a diverse range of biological interactions.
Chemical Structure and Properties
The compound's molecular formula is C21H24N4O3S, with a molecular weight of approximately 396.51 g/mol. Its structural components are critical for its biological activity, particularly the presence of the dimethoxyphenyl group and the sulfonamide linkage.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 396.51 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in cancer cells. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition of tumor growth. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, similar to other compounds with structural similarities.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- HL-60 (human promyelocytic leukemia)
- HSC-2, HSC-3, HSC-4 (oral squamous cell carcinoma)
In vitro studies have shown that this compound can cause DNA fragmentation and activate apoptotic pathways in HL-60 cells at concentrations as low as 10 µM.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HL-60 | 10 | 70 |
| HSC-2 | 15 | 55 |
| HSC-3 | 20 | 50 |
| HSC-4 | 25 | 40 |
Case Studies
- Study on HL-60 Cells : A recent study demonstrated that treatment with this compound led to significant apoptosis, characterized by increased caspase-3 activity and DNA fragmentation. The study utilized flow cytometry to quantify apoptotic cells and confirmed the results through Western blot analysis for apoptotic markers.
- Oral Cancer Models : In another study involving oral squamous cell carcinoma models, the compound was shown to inhibit cell proliferation effectively and induce cell cycle arrest at the G2/M phase. This was associated with upregulation of p53 and downregulation of cyclin B1.
Other Biological Activities
Beyond anticancer properties, preliminary data suggest that this compound may also exhibit:
- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains in vitro, indicating potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S/c1-34-25-14-8-20(18-26(25)35-2)9-15-27(31)29-22-10-12-23(13-11-22)36(32,33)30-17-4-3-7-24(30)21-6-5-16-28-19-21/h5-6,8-16,18-19,24H,3-4,7,17H2,1-2H3,(H,29,31)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWRXJDDHIYQK-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














